molecular formula C18H9Cl2IN2S B5292912 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile

Cat. No. B5292912
M. Wt: 483.2 g/mol
InChI Key: MTWIJINVSLJOBZ-WUXMJOGZSA-N
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Description

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the expression of certain genes involved in cancer progression. It has also been shown to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of the compound's therapeutic potential, including its use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile involves the reaction of 2,4-dichlorobenzaldehyde, 2-aminothiazole, and 3-iodo-phenylacetonitrile in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a Schiff base and subsequent cyclization to yield the final product.

Scientific Research Applications

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a cancer treatment. Studies have shown that this compound has potent antitumor activity against a variety of cancer cells, including breast, lung, and colon cancer. Other areas of research include its use as an antimicrobial agent and as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2IN2S/c19-13-4-5-15(16(20)8-13)17-10-24-18(23-17)12(9-22)6-11-2-1-3-14(21)7-11/h1-8,10H/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWIJINVSLJOBZ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile

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